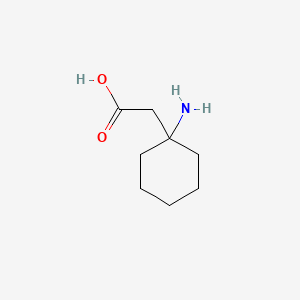

2-(1-Aminocyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBWDIQPPZCDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37631-92-8 | |

| Record name | 2-(1-Aminocyclohexyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Aminocyclohexyl Acetic Acid and Its Analogs

Classical Synthetic Routes

Traditional methods for the synthesis of β-amino acids have laid the groundwork for more advanced and stereoselective strategies. These classical routes often involve well-established reactions that have been adapted for the preparation of these valuable compounds.

Rodionov Reaction Applications in β-Amino Acid Synthesis

The Rodionov reaction is a notable method for the synthesis of racemic β-amino acids. researchgate.net This three-component condensation reaction typically involves an aldehyde, malonic acid, and ammonia (B1221849) or an amine in an alcoholic solvent. The reaction proceeds through a Knoevenagel condensation of the aldehyde and malonic acid, followed by a Michael addition of the amine to the resulting α,β-unsaturated dicarboxylic acid, and subsequent decarboxylation to yield the β-amino acid.

While effective for producing racemic mixtures, the classical Rodionov reaction is not inherently stereoselective. researchgate.net However, recent advancements have focused on developing stereoselective versions of this reaction, sometimes employing microwave irradiation to accelerate the process and improve yields. rsc.org The products of the Rodionov reaction can also be subjected to kinetic resolution using enzymes like transaminases to obtain enantiomerically pure forms. researchgate.netresearchgate.net

Hydrogenation-Based Approaches for Cyclohexylacetic Acid Derivatives

Hydrogenation is a key strategy in the synthesis of cyclohexylacetic acid derivatives, which can be precursors to 2-(1-aminocyclohexyl)acetic acid. This approach often involves the reduction of an aromatic ring to a cyclohexane (B81311) ring. For instance, aromatic ketones can be converted to their corresponding cyclohexane derivatives through catalytic hydrogenation. nih.gov The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the selectivity of the hydrogenation, allowing for the formation of either the saturated alcohol or the fully deoxygenated alkane. nih.gov

A patented method for preparing 2-(4-aminocyclohexyl)-ethyl acetate (B1210297) involves a multi-step synthesis that includes a catalytic hydrogenation step. google.com This process starts with a Wittig reaction, followed by condensation with hydroxylamine (B1172632) hydrochloride, and finally, catalytic hydrogenation using catalysts like palladium on carbon (Pd-C) or Raney nickel (Raney-Ni) to yield the desired aminocyclohexyl derivative. google.com Another patented process describes the synthesis of 1-(aminomethyl)cyclohexylacetic acid, an isomer of the title compound, via the hydrogenation of a 1-(nitromethyl)cyclohexyl acetic acid derivative using a palladium on carbon catalyst. google.com

Utilization of Natural Product Precursors in Synthesis

Nature provides a rich source of chiral molecules that can serve as starting materials for the synthesis of complex targets, including β-amino acids. chemistryviews.org Amino acids, being readily available and structurally diverse, are particularly valuable precursors. chemistryviews.org For example, L-serine has been used as a starting material in the synthesis of aminocyclohexane tetrols, demonstrating the utility of natural amino acids in constructing cyclic amino acid derivatives. researchgate.net

The biosynthesis of natural products containing β-amino acids often involves enzymes that catalyze transformations such as rearrangements of α-amino acids, conjugate additions of ammonia to α,β-unsaturated acids, and transamination of β-keto acids. rsc.orgrsc.org These natural pathways provide inspiration for synthetic chemists and can sometimes be harnessed directly through biocatalytic methods. The structural diversity of β-amino acid-containing natural products, which includes nonribosomal peptides and macrolactam polyketides, highlights the importance of these building blocks in nature. rsc.orgresearchgate.net

Stereoselective Synthesis of this compound Derivatives

The biological activity of many compounds is dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for preparing enantiomerically pure β-amino acids is of paramount importance.

Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the asymmetric synthesis of α-substituted β-amino acids. For example, pseudoephedrine has been used as an efficient and inexpensive chiral auxiliary. acs.org The pseudoephedrine is first converted to an amide with the substrate, and then the α-proton is deprotonated to form an enolate, which can then react with an electrophile. The stereochemistry of the addition is directed by the chiral auxiliary, which is subsequently removed. wikipedia.org

Other chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, have also been employed in the stereoselective synthesis of β-amino acids. wikipedia.orgacs.org These auxiliaries have proven effective in directing alkylation and other transformations to produce α-substituted β-amino acids with high diastereoselectivity. acs.orgrsc.org The choice of auxiliary can significantly influence the stereochemical outcome of the reaction. wikipedia.org

Enzyme-Catalyzed Transformations (e.g., Transaminases) for Enantiomeric Enrichment

Enzymes, particularly transaminases, have emerged as powerful tools for the synthesis of enantiomerically pure β-amino acids. nih.govresearchgate.net Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor. nih.govrsc.org They can be used in two main ways: for the kinetic resolution of a racemic mixture of β-amino acids or for the asymmetric synthesis from a prochiral β-keto acid. researchgate.netresearchgate.net

In kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate. researchgate.net In asymmetric synthesis, a prochiral β-keto acid is aminated to produce an enantiomerically enriched β-amino acid. researchgate.net The challenge of the instability of β-keto acid substrates has been addressed through the use of cascade reactions where the keto acid is generated in situ. rsc.org

Recent research has focused on the discovery and engineering of transaminases with high activity and selectivity towards β-amino acids. rsc.org For instance, ω-transaminases are a class of transaminases that act on the distal amino group and have shown promise in the synthesis of various chiral amines and amino acids. nih.gov The use of "smart" amine donors, such as lysine, has also been explored to drive the reaction equilibrium towards the desired product. nih.gov

Table of Reaction Conditions for Transaminase-Catalyzed Synthesis

| Enzyme Source | Substrate | Amine Donor | Product | Enantiomeric Excess |

|---|---|---|---|---|

| Vibrio fluvialis JS17 ω-TA | β-Amino-n-butyric acid | α-Methylbenzylamine | Corresponding keto acid | Not specified |

| Thermobaculum terrenum (TATT) | rac-3-amino-3-(3-fluorophenyl) propanoic acid | Pyruvate | (S)-3-amino-3-(3-fluorophenyl) propanoic acid | >99% |

This table provides examples of transaminase-catalyzed reactions and is not an exhaustive list. The specific conditions and outcomes can vary significantly based on the enzyme, substrates, and reaction parameters.

Diastereoselective Control in Synthetic Pathways

Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules. For cyclic amino acids and their derivatives, including analogs of this compound, several strategies are employed to control diastereoselectivity.

One effective approach involves the use of chiral auxiliaries. For instance, the diastereoselective synthesis of cyclic β-amino acids can be achieved using a pre-existing chiral auxiliary like 1,3-oxazinan-6-one. This auxiliary guides the stereochemical outcome of subsequent reactions, leading to the desired diastereomer.

Another powerful strategy is the intramolecular C-alkylation of ω-halo-substituted β-sulfinamido ketones. The reaction of these nonracemic ketones with a base such as sodium hydride (NaH) can yield trans-β-amino cyclohexyl ketones with high diastereoselectivity (>95:5 dr). acs.org This method is versatile and can be applied to synthesize a variety of substituted cyclohexyl amino ketones. acs.orgresearchgate.net The choice of the sulfinimine and the reaction conditions can influence the formation of specific diastereomers. acs.org

The Michael addition reaction is also a cornerstone of diastereoselective synthesis in this context. The conjugate addition of amines or their equivalents to α,β-unsaturated esters or similar Michael acceptors can establish key stereocenters. For example, the Michael addition of N-benzyl-α-methylbenzyl amine to α,β-unsaturated esters has been used in the asymmetric synthesis of trans-2-amino cyclohexane carboxylate esters. acs.org Furthermore, organocatalytic cascade double Michael reactions have been employed to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgd-nb.infonih.gov For instance, the reaction between curcumins and arylidenemalonates in the presence of a phase-transfer catalyst can lead to double Michael adducts with complete diastereoselectivity in many cases. beilstein-journals.orgd-nb.info

The table below summarizes some reported yields and diastereomeric ratios for the synthesis of substituted cyclohexanones, which are relevant precursors or analogs.

| Entry | Reactants | Catalyst/Base | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Curcumin analog & Arylidenemalonate | aq KOH/TBAB | Double Michael adduct | 72 | >95:5 |

| 2 | p-Anisylcurcumin & Arylidenemalonate | aq KOH/TBAB | Double Michael adduct | 54 | 79:21 |

| 3 | p-Tolylcurcumin analog & Arylidenemalonate | aq KOH/TBAB | Double Michael adduct | 35-43 | - |

This table is a representation of data for related structures and is intended to illustrate the potential of the described synthetic strategies.

Novel Synthetic Strategies and Advanced Techniques

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new ones. For the synthesis of this compound (gabapentin), a key industrial process involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. google.comgoogle.com This rearrangement is a classic method for converting an amide into a primary amine with one fewer carbon atom.

Recent advancements have focused on intensifying this process. The use of microreaction systems allows for the continuous synthesis of gabapentin (B195806) via the Hofmann rearrangement. researchgate.net This technology offers superior mass and heat transfer, enabling the reaction to be carried out at higher temperatures (40–45 °C) with significantly reduced residence times (5–7 minutes) compared to conventional batch reactors (4–5 hours). researchgate.net Kinetic studies in such systems help in developing apparent kinetic models to understand the process deeply and optimize operating conditions. researchgate.net

Another common synthetic route involves the Curtius rearrangement of a monomethyl ester of cyclohexane-1,1-diacetic acid via an azide (B81097) intermediate. google.com The resulting isocyanate is then hydrolyzed to yield gabapentin. google.com

The mechanism of action of gabapentin, while primarily studied for its pharmacological effects, offers some chemical insights. It is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). nih.gov Although it does not directly act on GABA receptors, it is known to modulate the activity of enzymes involved in GABA synthesis, such as glutamic acid decarboxylase (GAD). nih.govucsc.edunih.gov This suggests a potential for interaction with biological macromolecules, a property that stems from its chemical structure, featuring both a carboxylic acid and an amino group. These functional groups are key to its ability to form complexes and interact with other molecules.

The presence of both a carboxylate and an amino group makes this compound and its analogs excellent ligands for forming coordination complexes with various metal ions. The synthesis of these metal complexes is typically straightforward.

A general method involves reacting the ligand (often a derivative of this compound, such as a Schiff base) with a metal salt in a suitable solvent. researchgate.netresearchgate.net For instance, new Schiff base metal complexes of gabapentin have been synthesized with a range of metals, including ZrO(II), VO(II), Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). abap.co.in The synthesis can be performed using conventional methods or accelerated using microwave radiation, which can reduce reaction times. abap.co.in

The characterization of these complexes is carried out using various spectroscopic and analytical techniques. Elemental analysis helps in determining the metal-to-ligand ratio, which can be 1:1, 1:2, or 1:3. abap.co.in Infrared (FT-IR) spectroscopy is used to identify the coordination sites of the ligand to the metal ion. For example, shifts in the characteristic bands of the amide and carboxylic acid groups upon complexation indicate their involvement in bonding. researchgate.net In some cases, coordination may occur through one of the oxygen atoms of the carboxylic group and the nitrogen of the amide group. researchgate.net Molar conductance measurements can determine if the complexes are electrolytic or non-electrolytic. abap.co.in

The table below provides examples of synthesized metal complexes with gabapentin derivatives.

| Ligand | Metal Ion | Metal Salt | Metal:Ligand Ratio |

| Gabapentin-sebacoyl chloride derivative | Cu(II) | Cu(NO₃)₂·3H₂O | 2:1 |

| Gabapentin-benzoyl chloride derivative | Cu(II) | Cu(NO₃)₂·3H₂O | 1:2 |

| Gabapentin derivative (L1) | Cu(II) | CuCl₂ | 1:2 |

| Gabapentin derivative (L2) | Zn(II) | ZnCl₂ | 1:2 |

This table illustrates the formation of metal complexes with various gabapentin derivatives.

The study of these metal complexes is an active area of research, exploring their potential applications in various fields of chemistry.

Structural Characterization and Conformational Analysis of 2 1 Aminocyclohexyl Acetic Acid Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information about the connectivity, functional groups, and elemental composition of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT 135)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While fully detailed and publicly available spectra for 2-(1-aminocyclohexyl)acetic acid are not widespread, reference material suppliers confirm its structural identity using ¹H-NMR and ¹³C-NMR. The analysis of its hydrochloride salt and related derivatives provides significant insight into the expected spectral features.

For this compound, the ¹H-NMR spectrum is expected to show a complex multiplet for the ten protons of the cyclohexane (B81311) ring. A singlet would correspond to the two protons of the acetic acid methylene (B1212753) group (-CH₂-), and a broad singlet for the amine (-NH₂) protons, which can exchange with solvent protons.

The ¹³C-NMR spectrum would be characterized by distinct signals for each carbon environment. Key expected signals include a peak for the quaternary carbon of the cyclohexane ring attached to both the amino and the acetic acid groups, signals for the other five carbons of the cyclohexane ring, a signal for the methylene carbon of the acetic acid group, and a signal for the carboxyl carbon, which would appear furthest downfield. DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the presence of the methylene groups in the cyclohexane and acetic acid moieties and the methine groups in the cyclohexane ring.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is confirmed by chemical suppliers to verify its identity. The spectrum would exhibit several characteristic absorption bands. A very broad peak is expected for the O-H stretch of the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region, which is broadened due to extensive hydrogen bonding. The N-H stretching vibrations of the primary amine group would appear in the 3200-3500 cm⁻¹ range. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be visible around 1700-1725 cm⁻¹. Additional bands for C-H, C-N, and C-O stretching, as well as bending vibrations, would be present in the fingerprint region (below 1500 cm⁻¹).

UV-Visible spectroscopy is generally used for compounds containing chromophores. As this compound lacks extensive conjugation, it is not expected to show significant absorption in the UV-Visible range (200-800 nm).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₁₅NO₂), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. This technique is superior to standard mass spectrometry as its high resolving power can distinguish between molecules with the same nominal mass but different elemental compositions. HRMS is a standard method used to confirm the identity of such compounds and their impurities.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. While the crystal structure for the parent this compound is not publicly deposited, the structure of its hydrochloride salt has been determined and is available in the Cambridge Structural Database (CSDC) under the deposition code 670218.

Analysis of this crystal structure would reveal the precise conformation of the cyclohexane ring, which typically adopts a stable chair conformation. It would also show the spatial arrangement of the amino

Medicinal Chemistry and Therapeutic Potential of 2 1 Aminocyclohexyl Acetic Acid Derivatives

Design and Synthesis of Bioactive Derivatives and Analogs

The design of derivatives of 2-(1-aminocyclohexyl)acetic acid, such as the well-known drug gabapentin (B195806) (1-(Aminomethyl)cyclohexaneacetic acid), was initially aimed at creating lipophilic analogs of GABA that could cross the blood-brain barrier. nih.govnih.gov The addition of a cyclohexyl group to the GABA backbone achieved this goal. nih.gov The synthetic strategies for these compounds have evolved to produce various analogs and prodrugs with improved pharmacokinetic properties.

A common synthetic route to gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. Other methods include the Curtius or Lossen rearrangements of corresponding acyl derivatives. An alternative synthesis starts from cyclohexanone, which is converted to an intermediate that can then be transformed into the final amino acid structure. The synthesis of adamantane-based analogs, such as 2-aminomethyl-2-tricyclo[3.3.1.1(1,7)]decaneacetic acid (AdGABA), involves the hydrogenation of a corresponding cyano-acetic acid derivative. nih.gov

Prodrug strategies have also been employed to enhance the bioavailability of these compounds. For instance, gabapentin enacarbil is a prodrug designed for improved absorption. google.com Another approach involves creating mutual prodrugs, where two molecules of a drug like gabapentin, or one molecule of gabapentin and one of pregabalin (B1679071), are linked together, often as diesters. nih.gov These are designed to be cleaved in vivo to release the active parent drugs. nih.gov Enantioselective synthesis methods have also been developed to create specific stereoisomers of gabapentin analogs, for example, through organocatalytic asymmetric Michael additions. rsc.org

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on their three-dimensional structure. SAR studies have been crucial in identifying the key molecular features required for high-affinity binding to the α2δ subunit of voltage-gated calcium channels, which is their primary molecular target. researchgate.netnih.govwikipedia.org

The cyclohexyl ring of gabapentin and its analogs plays a critical role in orienting the key pharmacophoric groups—the amino and carboxylic acid moieties—for optimal interaction with the α2δ target. Modifications to this ring system significantly influence binding affinity and biological activity.

Alkylation: Studies on analogs like pregabalin have shown that the position and nature of alkyl substituents are critical. The (S)-isobutyl group at the 3-position of GABA is considered optimal for high affinity. Moving this side chain to the C-2 position results in a loss of in vivo activity. gpatindia.com

Ring Modification: Replacing the cyclohexyl ring with a more rigid adamantane (B196018) cage, as in the case of AdGABA, can still yield compounds with significant anticonvulsant and analgesic activity, suggesting that the bulky, lipophilic group is a key requirement. nih.gov

The table below summarizes the effects of some cyclohexyl ring modifications on the activity of gabapentinoids.

| Modification Type | Example | Effect on α2δ Affinity/Activity |

| Alkyl Substitution | Transposition of isobutyl side chain from C-3 to C-2 position (in pregabalin analogs) | Reduced affinity for α2δ and loss of in vivo activity. gpatindia.com |

| Ring System Change | Replacement of cyclohexyl with adamantane (AdGABA) | Retains anticonvulsant and analgesic activity. nih.gov |

The amino and carboxylic acid groups are essential for the activity of gabapentinoids. Modifications to these functional groups generally lead to a decrease or loss of affinity for the α2δ subunit.

Carboxylic Acid Modification: Converting the carboxylic acid to an ester, as seen in diester prodrugs, is a common strategy to improve pharmacokinetics, but the parent acid is required for activity. nih.gov Substitution of a methyl group alpha to the carboxylic acid results in a complete loss of affinity for the α2δ subunit. gpatindia.com

Amino Group Modification: N-acylation (e.g., with acetyl or pivaloyl groups) or N-sulfonylation (e.g., with a tosyl group) are common modifications used in synthetic intermediates. researchgate.netepa.gov These protected forms are inactive and must be deprotected to yield the active primary amine. Introducing a methyl group alpha to the amine group (and trans to the isobutyl group in pregabalin analogs) was found to enhance α2δ affinity twofold. gpatindia.com

The following table details the impact of these modifications.

| Moiety Modified | Modification | Effect on α2δ Affinity |

| Carboxylic Acid | Methylation at the α-position | Complete loss of affinity. gpatindia.com |

| Amino Group | Methylation at the α-position (in pregabalin analogs) | 2-fold increase in affinity. gpatindia.com |

| Amino Group | N-protection (e.g., Boc, Ac, Tosyl) | Inactive derivatives. researchgate.netepa.gov |

| Carboxylic Acid | Esterification (Prodrugs) | Inactive until hydrolyzed to the parent acid. nih.gov |

Stereochemistry is a determining factor in the biological efficacy of this compound derivatives. The rigid cyclohexyl ring constrains the molecule, limiting the possible conformations of the side chains. acs.org

Gabapentin itself is achiral. However, for substituted analogs like pregabalin, only the (S)-enantiomer possesses high affinity for the α2δ subunit. The conformation of the cyclohexyl ring and the orientation of the aminomethyl and acetic acid side chains are critical. X-ray crystallography and NMR studies have shown that gabapentin and its derivatives can exist in two isomeric chair conformations. researchgate.netepa.gov In the solid state, the aminomethyl group can occupy either an axial or an equatorial position depending on the specific derivative. researchgate.netepa.gov For example, in gabapentin itself, the aminomethyl group is axial, while in its hydrochloride salt, it is equatorial. researchgate.netepa.gov In solution, there is a rapid conformational exchange between these two forms. researchgate.netepa.gov The specific conformation that binds to the α2δ subunit is believed to be crucial for its pharmacological effect.

| Derivative | Aminomethyl Group Position (Solid State) | Reference |

| Gabapentin | Axial | researchgate.netepa.gov |

| Gabapentin hydrochloride | Equatorial | researchgate.netepa.gov |

| Gabapentin lactam | Axial | researchgate.netepa.gov |

| Boc-Gpn-OH | Equatorial | researchgate.netepa.gov |

Specific Therapeutic Applications

The unique mechanism of action of this compound derivatives has led to their successful application in a range of neurological and psychiatric disorders.

The primary therapeutic value of compounds like gabapentin lies in their ability to modulate neuronal excitability. By binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, they reduce the trafficking of these channels to the presynaptic terminal. nih.govwikipedia.orgnih.gov This, in turn, decreases the release of excitatory neurotransmitters, leading to their therapeutic effects. nih.govgpatindia.com

These compounds are widely used for:

Epilepsy: Gabapentin was first approved as an anticonvulsant for treating certain types of seizures. nih.govnih.gov

Neuropathic Pain: They are a first-line treatment for various types of neuropathic pain, including postherpetic neuralgia and diabetic neuropathy. nih.govnih.govnih.gov

Anxiety Disorders: The anxiolytic properties of these compounds have been demonstrated in several preclinical models and clinical applications. nih.gov

Restless Legs Syndrome: Gabapentin is also indicated for the treatment of this sensorimotor disorder. nih.gov

Research has also explored their potential in other neurological conditions, such as amyotrophic lateral sclerosis (ALS), based on their ability to prevent neuronal death in preclinical models. nih.gov

Antiviral Research, Including HIV Protease Inhibition

Despite the versatility of the this compound scaffold in other therapeutic areas, extensive searches of scientific literature did not yield specific research on its derivatives being investigated for antiviral activity or as inhibitors of HIV protease. The development of HIV protease inhibitors has been a major success of structure-based drug design, but current research focuses on other chemical scaffolds.

Antimicrobial and Antitumor Activities of Derivatives

The investigation into the antimicrobial and antitumor properties of this compound derivatives is an emerging area. While broad screening of various amino acid derivatives has identified some compounds with antitumor or antimicrobial effects, specific data for derivatives of this compound are limited in publicly available research. General studies have shown that certain amino acid-based structures can serve as effective antimicrobial agents by mimicking intermediates in microbial biosynthetic pathways. Similarly, some L-amino acid oxidases exhibit antibacterial properties through the generation of hydrogen peroxide. However, a direct link between the this compound core and significant, specific antimicrobial or antitumor activity has not been prominently established in the reviewed literature.

Enzyme Activity Modulation and Influence on Metabolic Pathways

Derivatives of this compound exert their influence on metabolic pathways primarily through the modulation of receptor and enzyme activity. For example, the derivative 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid is noted for its neurological properties and its utility in studying the structure and function of proteins and enzymes.

By acting as ligands for receptors like the dopamine (B1211576) and opioid receptors, these compounds initiate intracellular signaling cascades that are mediated by enzymes. nih.gov For instance, the activation of D2-like dopamine receptors typically involves the inhibition of the enzyme adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This change in the second messenger concentration affects the activity of downstream protein kinases and influences numerous metabolic processes within the cell. Therefore, the therapeutic effects of these derivatives are a direct consequence of their ability to modulate the activity of key enzymes within critical metabolic and signaling pathways.

Modulation of G-Protein Coupled Receptors (GPCRs)

The family of G-protein coupled receptors (GPCRs) is a major target for a large percentage of modern drugs. Derivatives of this compound have been shown to be effective modulators of this receptor superfamily. nih.gov

The most prominent examples are the dopamine D2 and D3 receptors, which are class A GPCRs. nih.govnih.gov As discussed, derivatives of this scaffold have been developed as partial agonists, biased agonists, and allosteric modulators for these receptors. nih.govnih.gov Biased agonism at the D2R, in particular, is an area of intense research as it may lead to treatments for neuropsychiatric disorders with fewer side effects. nih.gov Additionally, the kappa opioid receptors, targeted by analgesic derivatives of the related aminocyclohexyl scaffold, are also members of the GPCR family. The ability of this chemical framework to be adapted to target different GPCRs with high affinity and selectivity underscores its importance in medicinal chemistry.

Development of Peptide Mimetics and Isosteres

The strategic incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, aiming to develop peptide mimetics with enhanced therapeutic properties. These mimetics often feature improved stability against enzymatic degradation, constrained conformations for better receptor binding, and favorable pharmacokinetic profiles. The compound 2-(1-aminomethyl)cyclohexylacetic acid, widely known as Gabapentin (Gpn), serves as a prime example of a conformationally constrained γ-amino acid residue used in the design of novel folded peptide structures, or foldamers. nih.govacs.org

As a β,β-disubstituted γ-amino acid, the structure of Gabapentin is notable for the cyclohexyl ring attached to the Cβ carbon. acs.orgresearchgate.net This bulky, cyclic substitution dramatically restricts the torsional freedom around the adjacent Cα-Cβ and Cβ-Cγ bonds. nih.govresearchgate.net This inherent rigidity forces the Gpn residue into a limited set of conformations, primarily a gauche-gauche arrangement, which facilitates local folding and induces predictable secondary structures within hybrid peptides. nih.gov This approach is an extension of using constrained α-amino acids, like aminoisobutyric acid (Aib), to control peptide architecture. nih.gov The conformational constraint offered by Gpn is instrumental in designing peptide mimetics with specific, stable, and predictable three-dimensional shapes. acs.orgresearchgate.net

Research Findings on Gabapentin-Containing Peptides

Extensive research, particularly from the Balaram group, has demonstrated that incorporating Gpn into peptide backbones leads to a variety of well-defined, hydrogen-bonded structures. acs.orgnih.gov The analysis of numerous crystal structures of Gpn-containing peptides has confirmed that the torsion angles around the Cα-Cβ and Cβ-Cγ bonds are consistently restricted to approximately +/-60°. nih.gov This constraint is a powerful tool for nucleating specific folds, including turns and helices, that are expanded versions of canonical structures found in α-peptides. nih.govnih.gov

The Gpn residue can participate in several types of intramolecular hydrogen bonds, giving rise to distinct structural motifs:

C₉ Hydrogen-Bonded Structures: In homo-oligomers of Gabapentin, such as Boc-(Gpn)n-NHMe (where n=2-6), NMR studies have established the formation of C₉ ribbon conformations. iisc.ac.in This structure involves a hydrogen bond between the C=O group of residue (i) and the N-H group of residue (i+2), forming a nine-membered ring. This is analogous to the γ-turn in α-peptides but expanded. nih.gov

C₁₂ Hydrogen-Bonded Helices and Turns: When Gpn is incorporated into hybrid sequences with α-amino acids (αγ or γα segments), it can induce the formation of C₁₂ hydrogen-bonded conformations. nih.gov These structures, stabilized by a hydrogen bond between the C=O of an α-amino acid at position (i-1) and the N-H of a Gpn residue at position (i+1), are considered backbone-expanded analogs of the classic β-turn. nih.govnih.gov These C₁₂ turns can propagate to form novel helical structures. acs.org

Mixed Hydrogen-Bonded Helices: Peptides containing Gpn can also form helices with mixed hydrogen-bond directionalities, such as combinations of C₁₂ and C₁₀ bonds. nih.gov This allows for the creation of a wider array of structural motifs than is possible with purely α-peptides. acs.org

β-Hairpin Mimetics: The strong turn-inducing propensity of the Gpn residue has been harnessed to construct β-hairpins, where Gpn is placed at the turn segment. nih.gov

The ability to predictably form these diverse structures establishes Gabapentin as a valuable building block in the field of peptidomimetics. The resulting hybrid peptides exhibit enhanced proteolytic stability due to their unusual backbones, a significant advantage for developing peptide-based therapeutics. acs.org

Interactive Data Tables of Gpn-Containing Peptide Structures

The following tables summarize key research findings on the conformational properties of peptides incorporating the Gabapentin (Gpn) residue.

Table 1: Observed Hydrogen-Bonded Conformations in Gpn Peptides

| Hydrogen-Bonded Ring Size | Description | Peptide Context | Structural Analogy (in α-Peptides) |

| C₇ | Intramolecular H-bond between NH(i)→CO(i) within a single Gpn residue. | Occurs in short peptides like Boc-Ac₆c-Gpn-OMe. nih.gov | C₅ conformation (part of β-turn) |

| C₉ | Intramolecular H-bond between CO(i-1)←NH(i+1). nih.gov | Forms stable ribbons in Gpn oligomers; also seen in Boc-Gpn-Aib-OH. nih.goviisc.ac.in | C₇ conformation (γ-turn) nih.gov |

| C₁₂ | H-bond formed in αγ segments, often CO(i-1)←NH(i+1). | Found in peptides like Boc-Ala-Aib-Gpn-Aib-Ala-OMe, forming helical structures. nih.govnih.gov | C₁₀ conformation (β-turn) |

| C₁₃ | H-bond observed in β-amino acid/Gpn hybrid sequences. | Characterized in peptides such as Boc-βLeu-Gpn-Val-OMe. nih.gov | - |

Table 2: Representative Examples of Gpn-Containing Peptidomimetics

| Peptide Sequence | Key Structural Feature(s) | Research Finding | Reference |

| Boc-(Gpn)n-NHMe (n=2-6) | C₉ Hydrogen-Bonded Ribbon | NMR studies confirmed stable C₉ ribbon conformation in solution. | iisc.ac.in |

| Boc-Ac₆c-Gpn-OMe | C₇ Conformation | Crystal structure confirms a folded C₇ conformation. | nih.gov |

| Boc-Gpn-Aib-OH | C₉ Conformation | Crystal structure provides an example of the stable C₉ turn. | nih.gov |

| Boc-Ala-Aib-Gpn-Aib-Ala-OMe | C₁₂ Helix | Forms a C₁₂ helix stabilized by two C₁₂ hydrogen bonds. | nih.gov |

| Piv-Pro-Gpn-Val-OMe | C₉ Conformation | Demonstrates the ability of Gpn to induce turns in complex sequences. | nih.gov |

These findings underscore the utility of using stereochemically constrained building blocks like Gabapentin to engineer peptides with novel, predictable, and stable three-dimensional structures, paving the way for the rational design of advanced peptidomimetics. acs.org

Pharmacological and Biological Investigations

In Vitro Assay Development and Implementation for Efficacy Assessment

Currently, there is a notable absence of publicly available research detailing the development and implementation of specific in vitro assays to assess the efficacy of 2-(1-Aminocyclohexyl)acetic acid. While general methodologies for evaluating the efficacy of pharmaceutical compounds are well-established, their specific application to this particular impurity has not been documented in the accessible scientific literature.

Mechanism of Action Studies

Specific molecular targets for this compound have not been identified or validated in the reviewed literature. Research on Gabapentin (B195806) analogues has focused on their affinity for the α2δ subunit of calcium channels, but similar investigations for this specific impurity are not reported. acs.org

There is no specific data available on the receptor binding profile or the downstream signaling pathways affected by this compound. Studies on Gabapentin have explored its effects on various signaling pathways, including those involving PKC and ERK1/2, but these findings cannot be directly extrapolated to its impurity. nih.gov

Investigations into the enzyme kinetics and substrate interactions of this compound are not described in the available literature. While the effects of Gabapentin on several enzymes involved in glutamate (B1630785) and GABA metabolism have been studied, there is no corresponding data for its impurity. nih.gov

Preclinical Evaluation and Translational Research Initiatives

There is a lack of publicly accessible data from preclinical evaluations or translational research initiatives specifically focused on this compound. The primary focus of preclinical and clinical studies has been on the parent drug, Gabapentin, and ensuring that impurity levels, including that of this compound, are within acceptable safety limits.

Advanced Analytical Techniques for 2 1 Aminocyclohexyl Acetic Acid Research

Applications as Analytical Standards and Reference Materials in Research

2-(1-Aminocyclohexyl)acetic acid serves as a critical reference material in analytical chemistry, particularly within the pharmaceutical industry. Certified reference materials (CRMs) are essential for the development, validation, and routine application of analytical methods, ensuring the accuracy and reliability of experimental data.

The primary application of this compound as a reference standard is in the analysis of the active pharmaceutical ingredient (API) gabapentin (B195806), to which it is structurally related and can be present as an impurity. Its availability as a high-purity standard allows for the accurate identification and quantification of this specific impurity in gabapentin drug substances and products. This is a critical aspect of quality control, as regulatory bodies mandate strict limits on impurities in pharmaceutical preparations.

When utilized as a reference material, a comprehensive Certificate of Analysis accompanies the standard. This document provides crucial information regarding the compound's identity, purity, and the analytical methods used for its characterization. The availability of such well-characterized standards is a prerequisite for any quantitative analysis, enabling laboratories to achieve traceable and comparable results.

The use of this compound as an analytical standard is integral to various stages of the drug development process, including:

Method Development and Validation: Establishing and validating the performance of chromatographic methods for the separation and quantification of gabapentin and its related substances.

Quality Control: Routine testing of raw materials and finished products to ensure they meet the required purity specifications.

Stability Studies: Assessing the degradation pathways of gabapentin under various stress conditions, where this compound may be a potential degradant.

| Application as a Reference Standard | Purpose | Analytical Context |

| Impurity Standard | Identification and quantification of this compound in gabapentin. | Quality control of gabapentin API and formulations. |

| Method Validation | To assess the specificity, linearity, accuracy, and precision of analytical methods. | Development of new analytical procedures for gabapentin. |

| System Suitability | To verify the performance of the analytical system before and during analysis. | Routine analysis in a regulated environment. |

Chromatographic and Spectroscopic Methods for Purity and Identity Confirmation in Research

A combination of chromatographic and spectroscopic techniques is employed to unequivocally confirm the identity and determine the purity of this compound. These methods provide orthogonal information, ensuring a comprehensive characterization of the compound.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for this compound. Reversed-phase HPLC is commonly utilized, where the compound is separated from other potential impurities based on its polarity.

A typical HPLC method for the analysis of this compound would involve:

Column: A C18 stationary phase is often employed due to its versatility and ability to retain and separate a wide range of compounds.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing retention.

Detection: As this compound lacks a strong chromophore, direct UV detection can be challenging and is often performed at low wavelengths (around 210 nm). More advanced detection techniques such as mass spectrometry (LC-MS) or derivatization with a UV-active agent can be employed for enhanced sensitivity and specificity.

Method validation for HPLC analysis of this compound is performed according to ICH guidelines and includes assessment of specificity, linearity, range, accuracy, precision, and robustness.

| HPLC Parameter | Typical Conditions for this compound Analysis |

| Stationary Phase | Octadecyl silane (B1218182) (C18) |

| Mobile Phase | Buffered aqueous solution with an organic modifier (e.g., acetonitrile) |

| Detection | UV at low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Spectroscopic Methods:

Spectroscopic techniques are indispensable for the structural elucidation and identity confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

The ¹H NMR spectrum would exhibit characteristic signals for the protons of the cyclohexyl ring and the methylene (B1212753) group of the acetic acid moiety. The chemical shifts and coupling patterns of these protons would be unique to the structure.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon of the cyclohexane (B81311) ring, and the various methylene carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Under electrospray ionization (ESI), the molecule would typically be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, confirming the molecular mass.

Fragmentation analysis (MS/MS) can provide further structural information by breaking the molecule into smaller, characteristic fragments. Common fragmentation pathways for a carboxylic acid would involve the loss of H₂O or CO₂.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, and the C=O stretch of the carbonyl group.

| Spectroscopic Technique | Information Obtained for this compound |

| ¹H NMR | Proton environment, chemical shifts, and coupling constants. |

| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. |

| Infrared Spectroscopy | Presence of key functional groups (e.g., -COOH, -NH₂). |

The combination of these advanced analytical techniques provides a robust framework for the comprehensive characterization of this compound, ensuring its suitability for use as a reference standard and in various research applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Chemical Space and Scaffolds Derived from 2-(1-Aminocyclohexyl)acetic Acid

The exploration of novel chemical spaces is a cornerstone of modern medicinal chemistry, aiming to identify next-generation therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. scilit.comnih.gov For the this compound scaffold, future research is focused on moving beyond simple derivatives to create fundamentally new molecular architectures. nih.gov This involves synthetic modification of the core structure to modulate its physicochemical and biological characteristics.

Research on the closely related compound, gabapentin (B195806), provides a blueprint for these exploratory efforts. For instance, new derivatives have been synthesized by condensing gabapentin with various acid chlorides and sulfonamides, leading to the formation of novel lactams and sulfonamide derivatives. ijastnet.com Such modifications can introduce new functionalities, potentially leading to compounds with antibacterial or antioxidant properties. ijastnet.comresearchgate.net Another innovative approach involves the creation of metal complexes, where the aminocyclohexylacetic acid moiety acts as a ligand. ijastnet.comresearchgate.net Studies have shown that cobalt complexes of gabapentin may exhibit enhanced biological activity compared to the parent drug. ijastnet.comresearchgate.net

Furthermore, the synthesis of analogs that incorporate entirely different ring systems represents a significant leap in scaffold innovation. A notable example is the development of an adamantane (B196018) derivative of GABA (AdGABA), which combines the GABAergic core with a rigid adamantane cage. researchgate.net This strategy of scaffold hopping—replacing or augmenting the cyclohexyl ring—can lead to compounds with unique pharmacological profiles, such as altered affinity for calcium channel subunits or different central nervous system penetration. researchgate.net These approaches highlight a clear path forward: systematically modifying the this compound structure to generate a diverse library of compounds for biological screening.

Table 1: Strategies for Exploring Novel Scaffolds

| Modification Strategy | Example from Analogous Compounds | Potential Outcome/Application |

|---|---|---|

| Condensation Reactions | Reaction of gabapentin with acid chlorides (e.g., sebacoyl chloride, benzoyl chloride). ijastnet.comresearchgate.net | Creation of new derivatives with potential antibacterial or antioxidant activity. ijastnet.com |

| Metal Complexation | Formation of copper (II), cobalt (II), or nickel (II) complexes with gabapentin. ijastnet.comresearchgate.net | Modulation of biological activity; potential for enhanced therapeutic effects. ijastnet.com |

| Scaffold Hopping | Synthesis of GABA adamantane derivatives (AdGABA). researchgate.net | Alters rigidity and lipophilicity, potentially leading to novel pharmacological profiles and analgesic activity. researchgate.net |

| Heterocyclic Integration | Replacing or fusing the cyclohexyl ring with heterocyclic scaffolds (e.g., oxazoles, thiazoles). nih.gov | Access to new chemical space and intellectual property; potential for novel biological targets. nih.gov |

Development of Targeted Drug Delivery Systems Utilizing Aminocyclohexylacetic Acid Moieties

A significant challenge in pharmacotherapy is delivering a drug to its intended site of action in the body while minimizing exposure to other tissues, thereby increasing efficacy and reducing side effects. researchgate.net Targeted drug delivery systems (TDDS) represent a promising solution to this challenge. researchgate.net For compounds like this compound, future research will likely focus on incorporating the molecule into sophisticated delivery platforms.

One established strategy is the development of prodrugs . A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A relevant example is the creation of mutual prodrugs that conjugate two different drug molecules, such as gabapentin and pregabalin (B1679071), via a linker. nih.gov This strategy could be adapted for this compound, potentially linking it to another therapeutic agent to achieve synergistic effects or to a targeting moiety that directs it to specific cells or tissues.

Another avenue involves conjugating the aminocyclohexylacetic acid moiety to biocompatible polymers to create polymer-drug conjugates . nih.gov Polymers like polyglutamic acid (PGA) are biodegradable and can be used to create macromolecular carriers that alter the drug's circulation time and biodistribution. nih.gov Furthermore, these polymer systems can be designed to release the drug in response to specific physiological triggers, such as the acidic microenvironment of a tumor. americanpharmaceuticalreview.com The amine and carboxylic acid groups on this compound provide convenient handles for chemical conjugation to such polymer backbones.

Emerging delivery systems also include the use of nanoparticles, liposomes, and immunoconjugates. americanpharmaceuticalreview.comnih.gov The aminocyclohexylacetic acid molecule could be encapsulated within these carriers or attached to their surface. For targeted therapy, the surface of these carriers can be decorated with ligands—such as antibodies or peptides (e.g., RGD peptides)—that bind to receptors overexpressed on diseased cells, ensuring site-specific drug accumulation. nih.govnih.govmdpi.com

Table 2: Targeted Drug Delivery Approaches

| Delivery System | Mechanism/Principle | Potential Application for Aminocyclohexylacetic Acid |

|---|---|---|

| Mutual Prodrugs | Two drug molecules are chemically linked, often to be cleaved at the target site. nih.gov | Conjugating with another neuroactive or analgesic agent for synergistic therapy. |

| Polymer-Drug Conjugates | The drug is attached to a biocompatible polymer backbone (e.g., PGA). nih.gov | To improve solubility, prolong circulation half-life, and enable passive or active targeting. |

| pH-Sensitive Systems | The drug is linked to a carrier via an acid-labile bond, releasing the drug in acidic environments (e.g., tumors, inflamed tissue). americanpharmaceuticalreview.com | Targeted release in specific pathological tissues with lower pH. |

| Ligand-Targeted Nanoparticles | The drug is encapsulated in or attached to a nanoparticle decorated with targeting ligands (e.g., peptides, antibodies). nih.govnih.gov | Active targeting of specific cell types, such as neurons or cancer cells, that overexpress certain surface receptors. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch. harvard.edumdpi.com By training these models on existing libraries of active compounds, including derivatives of gabapentin and other aminocyclohexylacetic acids, researchers can generate novel structures that are optimized for desired properties, such as high binding affinity for a specific target or improved ADMET profiles. harvard.edu This approach allows for the exploration of a vast chemical space in silico, prioritizing the most promising candidates for synthesis. youtube.com

Table 3: AI and Machine Learning in Drug Discovery

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Generative Models (GANs, VAEs) | Algorithms that learn from existing data to generate new, unique molecular structures. harvard.edumdpi.com | De novo design of novel derivatives with optimized therapeutic properties (e.g., target affinity, low toxicity). |

| QSAR Modeling | ML models that predict the biological activity of a compound based on its structural features. mdpi.com | Predicting the efficacy of new analogs, allowing for prioritization of synthetic efforts. |

| Virtual High-Throughput Screening | Computationally screening large libraries of compounds against a protein target to predict binding affinity. harvard.edu | Rapidly identifying promising lead compounds from a virtual library of derivatives. |

| ADMET Prediction | Using ML to forecast the pharmacokinetic and toxicity properties of a molecule. jddtonline.info | Early-stage filtering of candidates that are likely to fail in development due to poor ADMET profiles. |

Collaborative Research Initiatives in Synthetic and Medicinal Chemistry of this compound

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is a complex, multi-stage process that no single entity can typically manage alone. Future progress in the field of this compound will heavily rely on robust collaborative initiatives that bring together diverse expertise and resources.

The interdisciplinary nature of modern drug discovery necessitates partnerships between synthetic chemists, medicinal chemists, pharmacologists, and computational scientists. mdpi.com Collaborative efforts can accelerate the pace of innovation by integrating cutting-edge technologies and diverse scientific perspectives. mdpi.com

Key areas for collaboration include:

Academia-Industry Partnerships: Academic labs often excel at fundamental research, such as developing novel synthetic routes and exploring new biological mechanisms. Pharmaceutical companies, on the other hand, have the infrastructure for high-throughput screening, preclinical development, and clinical trials. Partnerships between these sectors can effectively translate basic scientific discoveries into tangible therapeutic candidates.

Interdisciplinary Consortia: The formation of research consortia focused on specific therapeutic areas (e.g., neuropathic pain, epilepsy, or neurodegenerative diseases) where aminocyclohexylacetic acid derivatives may be relevant can pool knowledge and data. Such consortia can create shared compound libraries and screening platforms, reducing redundancy and accelerating the identification of lead compounds.

Open Science and Data Sharing: The development of the AI and ML models discussed previously is contingent on access to large, high-quality datasets. Collaborative initiatives that promote the sharing of chemical and biological data can lead to more accurate and predictive computational models. This, in turn, benefits the entire research community by enabling more effective in silico drug design and optimization.

By fostering a collaborative ecosystem, the scientific community can more effectively tackle the challenges of drug discovery and unlock the full therapeutic potential of the this compound chemical class.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gabapentin |

| Pregabalin |

| 2-aminomethyl-2-tricyclo[3.3.1.1 1,7 ]decaneacetic acid (AdGABA) |

| Sebacoyl chloride |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-aminocyclohexyl)acetic acid, and how can reaction conditions be optimized for higher purity?

- Methodological Answer : The compound is typically synthesized via β-amino acid derivatives. A common approach involves reacting glycine with acetic anhydride under controlled conditions, followed by separation and purification steps such as recrystallization or column chromatography. For example, copper(II) complexes of this compound were synthesized by reacting β-amino acid ligands with copper salts in ethanol/water mixtures, achieving >95% purity after vacuum drying . Optimization strategies include adjusting pH (6–8), using inert atmospheres to prevent oxidation, and employing low-temperature crystallization to minimize byproducts .

Q. How is the structural integrity of this compound validated in coordination complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. In a study of copper(II) complexes, SC-XRD confirmed a square-planar geometry around the copper center, with bond lengths (e.g., Cu–N = 1.95 Å) and angles consistent with DFT-predicted models. Complementary techniques include:

- Infrared (IR) spectroscopy : Confirms ligand coordination via shifts in ν(N–H) (3350 cm⁻¹ → 3280 cm⁻¹) and ν(C=O) (1700 cm⁻¹ → 1685 cm⁻¹) .

- EPR spectroscopy : Identifies d⁹ electronic configurations in copper(II) complexes, with g∥ = 2.25 and g⟂ = 2.05 .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is widely used, achieving detection limits of 0.1% for common impurities like unreacted glycine or cyclohexyl derivatives. For example, a reversed-phase C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient elution resolves this compound (retention time = 8.2 min) from its acetylated byproduct (retention time = 10.5 min) . Mass spectrometry (MS) with electrospray ionization (ESI) further confirms molecular ions at m/z 199.25 [M+H]⁺ .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed when studying metal complexes of this compound?

- Methodological Answer : The SHELX suite (e.g., SHELXL-2018) is robust for handling twinned data. For a copper(II) complex with pseudo-merohedral twinning, the HKLF 5 format was used to refine twin laws (e.g., twin matrix [-1 0 0 / 0 -1 0 / 0 0 -1]). Disorder in the cyclohexyl ring was resolved using PART instructions and isotropic displacement parameter (Uiso) constraints, achieving a final R1 = 0.032 . For severe disorder, molecular dynamics simulations (e.g., in Phenix) can model alternative conformers .

Q. What strategies resolve contradictions between spectroscopic data and computational models during structural elucidation?

- Methodological Answer : Discrepancies between experimental IR/Raman spectra and DFT predictions (e.g., B3LYP/6-311+G(d,p)) often arise from solvation effects. A case study showed that including explicit water molecules in the DFT model reduced the RMSD of vibrational frequencies from 15 cm⁻¹ to 5 cm⁻¹ . For NMR, paramagnetic shifts in copper(II) complexes require corrections using the Bleaney-Bowers equation or hybrid QM/MM approaches .

Q. How does this compound interact with biomolecules, and what computational tools are suited for studying these interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal that the compound binds to serum albumin via hydrophobic interactions (ΔG = −8.2 kcal/mol) and hydrogen bonds with Lys136 and Asp128. Key parameters:

- Force field : CHARMM36 for protein; GAFF for ligand.

- Solvation : TIP3P water model.

- Validation : RMSD < 2.0 Å over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.